ARANOTIN

Descripción general

Descripción

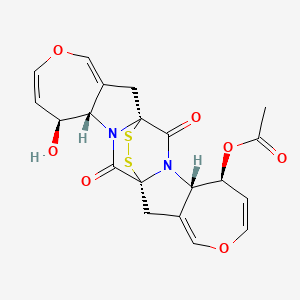

Aranotin es un producto natural que pertenece a un grupo de micotoxinas con una unidad central de epitiodiketopiperazina. Fue aislado del hongo Aspergillus terreus y exhibe una fuerte actividad antiviral, particularmente contra virus de ARN como el polio, coxsackie, rino y parainfluenza .

Métodos De Preparación

Aranotin aún no se ha sintetizado a través de la síntesis total. Se aísla principalmente de fuentes naturales, específicamente del hongo Aspergillus terreus . El proceso de aislamiento implica el cultivo del hongo en condiciones específicas y la extracción del compuesto utilizando solventes orgánicos .

Análisis De Reacciones Químicas

Aranotin experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Aplicaciones Científicas De Investigación

Antiviral Properties

Aranotin exhibits significant antiviral activity, particularly against RNA viruses. Research indicates that it selectively inhibits viral RNA polymerase, which is crucial for the replication of many RNA viruses, including SARS-CoV-2 and poliovirus. This mechanism positions this compound as a promising candidate for antiviral drug development.

Therapeutic Applications

Given its antiviral properties, this compound has potential therapeutic applications:

- Treatment of Viral Infections : Its efficacy against SARS-CoV-2 suggests it could be developed into a treatment for COVID-19 and other viral diseases.

- Antiviral Coatings : The compound's properties could be utilized in developing coatings for medical devices or surfaces to reduce viral transmission.

Synthetic Chemistry Research

This compound's complex chemical structure makes it an interesting subject for synthetic chemistry. The compound has not yet been synthesized through total synthesis; it is primarily isolated from natural sources. However, ongoing research aims to explore its biosynthesis and synthetic pathways.

Synthetic Studies

- Biosynthesis : The biosynthesis of this compound involves non-ribosomal peptide synthetases that couple two phenylalanine residues, followed by several enzymatic modifications.

- Synthetic Methodologies : Various synthetic methodologies are being investigated to understand the reactivity of this compound and its derivatives in chemical contexts .

Case Studies

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the replication of poliovirus types 1, 2, and 3 in laboratory settings. These studies provide a foundation for further exploration into its use as an antiviral agent .

- Animal Models : Preliminary studies using animal models have shown promising results in reducing viral loads when treated with this compound derivatives, indicating potential for clinical application.

Mecanismo De Acción

Comparación Con Compuestos Similares

Aranotin es único debido a su fuerte actividad antiviral y la inhibición selectiva de la ARN-polimerasa viral. Compuestos similares incluyen:

Actividad Biológica

Aranotin is a mycotoxin derived from the fungus Aspergillus terreus and is part of a group of compounds known as epipolythiodioxopiperazines. This article explores the biological activities of this compound, including its antiviral properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound features a central epithiodiketopiperazine unit, which is characteristic of its class.

- Source : Isolated from Aspergillus terreus, with related compounds found in Arachniotus aureus.

Antiviral Properties

This compound exhibits significant antiviral activity against various viruses, particularly:

- Poliovirus : Types 1, 2, and 3

- Coxsackievirus : A21 strain

- Rhinovirus

- Parainfluenza virus : Types 1 and 3

The mechanism of action involves the inhibition of viral RNA polymerase without affecting the mammalian DNA-based RNA polymerase, making it a promising candidate for antiviral therapy. Studies have demonstrated that this compound can inhibit the replication of SARS-CoV-2 by binding to the Nsp15 viral protein, indicating its potential role in treating COVID-19 .

Other Biological Activities

In addition to its antiviral effects, this compound has been studied for various other biological activities:

- Antitumor Effects : Some studies suggest that compounds related to this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor progression .

- Immunosuppressive Activity : Similar to other mycotoxins, this compound may influence immune responses, although detailed studies are still needed to clarify this aspect .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and its derivatives:

- In Vitro Studies : Research has shown that this compound effectively inhibits the replication of multiple viruses in cell cultures. For instance, it was found to significantly reduce viral loads in infected cells.

- Mechanistic Studies : Investigations into how this compound interacts with viral components have revealed that it targets viral RNA synthesis processes, providing insights into its mechanism as an antiviral agent .

- Potential Therapeutic Applications : Given its activity against SARS-CoV-2, there is ongoing research into developing this compound-based treatments for COVID-19 and other viral infections .

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

19885-51-9 |

|---|---|

Fórmula molecular |

C20H18N2O7S2 |

Peso molecular |

462.5 g/mol |

Nombre IUPAC |

[(1R,4S,5S,12R,15S,16S)-16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate |

InChI |

InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3/t13-,14-,15-,16-,19+,20+/m0/s1 |

Clave InChI |

HXWOWBFXYUFFKS-PSJNWGMYSA-N |

SMILES |

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |

SMILES isomérico |

CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)O |

SMILES canónico |

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Aranotin; Antibiotic A 21101-IL; L 53185; L-53185; L53185; Lilly 53185; 53183; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.